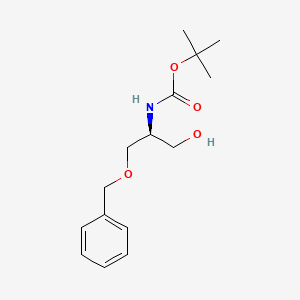

N-Boc-(S)-2-amino-3-benzyloxy-1-propanol

Description

N-Boc-(S)-2-amino-3-benzyloxy-1-propanol (CAS: 79069-15-1) is a chiral, Boc-protected amino alcohol with a molecular formula of $ \text{C}{15}\text{H}{23}\text{NO}_4 $ (estimated). It features:

- A tert-butoxycarbonyl (Boc) group protecting the amine.

- A benzyloxy group (-OBn) at the third carbon.

- An (S)-configured stereocenter at the second carbon.

This compound is primarily used in pharmaceutical synthesis, particularly as a chiral building block for β-amino alcohols and macrolide antibiotics . Its enantiopurity and functional groups make it valuable in asymmetric synthesis and drug development.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIDLARYVJJEQY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560157 | |

| Record name | tert-Butyl [(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79069-15-1 | |

| Record name | tert-Butyl [(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Introduction of the Benzyloxy Group: The hydroxyl group is benzylated using benzyl bromide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically performed at elevated temperatures to ensure complete conversion.

Chiral Resolution: The chiral center is introduced by using a chiral auxiliary or by employing asymmetric synthesis techniques. This step ensures that the final product is enantiomerically pure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and improving yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is fundamental for subsequent functionalization in multi-step syntheses.

| Reagent | Conditions | Outcome | Citations |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Anhydrous dichloromethane, 0–25°C, 1–4 h | Selective Boc removal; yields free amine | |

| HCl (gaseous) | Dioxane, 0°C, 2 h | Quantitative deprotection |

Mechanistic Insight :

The Boc group undergoes acid-catalyzed cleavage via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol . This process is critical in peptide synthesis to unmask reactive amines .

Oxidation of the Benzyloxy Group

The benzyl-protected hydroxyl group can be oxidized to introduce carbonyl functionalities.

| Reagent | Conditions | Outcome | Citations |

|---|---|---|---|

| KMnO₄ (aqueous) | Acidic or neutral conditions, 60°C | Benzaldehyde or benzoic acid formation | |

| CrO₃ in H₂SO₄ | Room temperature, 12 h | Oxidative cleavage to ketone |

Application Example :

Oxidation with KMnO₄ under acidic conditions converts the benzyl ether to a carboxylic acid, enabling further derivatization .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution to introduce halides or sulfonates.

| Reagent | Conditions | Outcome | Citations |

|---|---|---|---|

| TsCl / MsCl + Base (e.g., Et₃N) | Dry DCM, 0°C to RT, 2–6 h | Tosylate or mesylate intermediate | |

| PBr₃ | THF, 0°C, 1 h | Bromination of hydroxyl group |

Synthetic Utility :

Tosylation facilitates subsequent SN2 reactions, such as displacement with amines or thiols, to construct complex architectures .

Reduction Reactions

The compound participates in reductive transformations to modify its alcohol or amine groups.

| Reagent | Conditions | Outcome | Citations |

|---|---|---|---|

| NaBH₄ | THF, 0°C, 12 h | Reduction of esters to alcohols | |

| H₂ (Pd/C catalyst) | Ethanol, RT, 6 h | Hydrogenolysis of benzyl ether |

Example :

Sodium borohydride reduces ester intermediates to alcohols while preserving the Boc group .

Coupling Reactions

The deprotected amine engages in cross-coupling reactions to form amides or ureas.

| Reagent | Conditions | Outcome | Citations |

|---|---|---|---|

| Arylboroxines + Rh catalyst | Toluene, 100°C, 24 h | Secondary benzamide formation | |

| Boc₂O + DMAP | DCM, RT, 12 h | Carbamate linkage for peptide chains |

Key Finding :

Rhodium-catalyzed coupling with arylboroxines tolerates acid-labile groups, enabling diverse amide syntheses .

Critical Considerations

-

Chemoselectivity : The Boc group remains stable under basic conditions but is labile in acids, enabling orthogonal protection strategies .

-

Stereochemical Integrity : Chiral resolution during synthesis ensures enantiopurity, critical for pharmaceutical intermediates .

-

Environmental Factors : Reaction efficiency depends on solvent polarity and catalyst presence (e.g., HFIP enhances Boc protection rates) .

Scientific Research Applications

N-Boc-(S)-2-amino-3-benzyloxy-1-propanol is a chiral amino alcohol derivative widely used in organic synthesis, particularly in the creation of pharmaceuticals and fine chemicals. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group, enhancing stability during synthetic procedures, and a benzyloxy group that adds to the molecule's versatility.

Scientific Research Applications

This compound serves as a building block in synthesizing complex organic molecules, including pharmaceuticals and natural products. Its applications span across various scientific disciplines:

- Chemistry It is used in the synthesis of complex organic molecules.

- Biology It serves as an intermediate in creating biologically active molecules like enzyme inhibitors and receptor agonists.

- Medicine It is used in developing drug candidates, especially for neurological and cardiovascular diseases.

- Industry It is employed in producing fine chemicals and specialty materials, such as polymers and surfactants.

Role as a Protective Group

The compound acts as a protective group for amines during chemical reactions, which is its primary action. The Boc group is cleaved under anhydrous acidic conditions. this compound plays a significant role in biochemical reactions, particularly in protecting and deprotecting amine groups. It interacts with enzymes like di-tert-butyl dicarbonate (Boc2O) and bases such as sodium hydroxide and 4-dimethylaminopyridine (DMAP) to form Boc-protected amines.

Influence on Cellular Processes

By protecting amine groups in biomolecules, this compound influences various cellular processes, preventing their interaction with other cellular components. This protection can affect cell signaling pathways, gene expression, and cellular metabolism by stabilizing intermediates and preventing side reactions.

Molecular Mechanism

The compound interacts with amine groups to form a stable Boc-protected intermediate, facilitated by the electrophilic nature of the Boc2O reagent reacting with the nucleophilic amine group to form a carbamate linkage.

Temporal and Dosage Effects

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. It remains stable under mild acidic conditions but can be deprotected under stronger acidic conditions like trifluoroacetic acid. The effects in animal models vary with dosage; lower dosages effectively protect amine groups without significant adverse effects, while higher dosages may lead to toxic effects due to accumulation or degradation products.

Metabolic Pathways and Subcellular Localization

This compound is involved in metabolic pathways related to amine group protection and deprotection, interacting with enzymes such as Boc2O and various bases to form Boc-protected intermediates. Its hydrophobic properties and interactions with cellular components influence its transport, distribution, and subcellular localization, often localizing to areas where synthetic reactions occur, like the endoplasmic reticulum and Golgi apparatus.

Mechanism of Action

The mechanism of action of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol depends on its specific application. In general, the compound acts as a precursor or intermediate in the synthesis of target molecules. The Boc protecting group provides stability during synthetic transformations, while the benzyloxy group can be modified to introduce various functional groups. The chiral center ensures enantioselectivity in the final product, which is crucial for the biological activity of many pharmaceuticals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-2-Amino-3-benzyloxy-1-propanol

The (R)-enantiomer (CAS: 58577-87-0) shares identical functional groups but differs in stereochemistry. Key distinctions include:

The (R)-enantiomer is explicitly linked to respiratory infection therapeutics, while the (S)-isomer’s applications are inferred to depend on target molecule chirality.

Other Boc-Protected Amino Alcohols

3-(Boc-amino)-2-butanol (CAS: 752135-63-0)

- Structure: Boc-protected amine, hydroxyl at C2, butanol backbone.

- Comparison: Backbone Flexibility: Longer carbon chain may alter solubility and reactivity. Safety Data: Stable under recommended conditions but produces CO/NOx upon decomposition . Applications: Limited to research, unlike the benzyloxy-containing compound’s pharmaceutical relevance .

N-Boc-(R)-1-amino-2-propanol (CAS: 119768-44-4)

Functional Analogues: Propanol Derivatives

1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol

- Structure: Nitroimidazole and methoxy groups on propanol.

- Comparison :

n-Propanol (Propan-1-ol)

Biological Activity

N-Boc-(S)-2-amino-3-benzyloxy-1-propanol is a chiral amino alcohol that has garnered attention in organic synthesis and medicinal chemistry due to its versatile biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C15H23NO4

- Molar Mass : 281.35 g/mol

- Density : 1.105 g/cm³

- Melting Point : 66-69 °C

- Boiling Point : 443.1 ± 40.0 °C (predicted)

- pKa : 11.58 ± 0.46 (predicted)

- Storage Conditions : Inert atmosphere, 2-8 °C

Biological Activity

This compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, contributing to its therapeutic applications in treating diseases such as cancer and neurodegenerative disorders. Its amino group can form hydrogen bonds with active sites of enzymes, enhancing its inhibitory effects.

- Protein Binding : The presence of the benzyloxy group increases lipophilicity, facilitating membrane penetration and interaction with biological targets. This characteristic is crucial for drug development, particularly in targeting neurological pathways .

- Chiral Catalyst : Its chiral structure allows it to serve as a chiral catalyst or intermediate in the synthesis of various pharmaceuticals and agrochemicals, enhancing the efficiency of asymmetric reactions .

Synthesis Methods

This compound can be synthesized using several methods:

- Boc Protection : The amine group is protected using tert-butoxycarbonyl (Boc) to enhance stability during reactions.

- Benzyloxy Group Introduction : The introduction of the benzyloxy group is typically achieved through alkylation reactions involving benzylic halides.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits a specific enzyme involved in cancer cell proliferation. The compound showed a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating its potential as a therapeutic agent .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of this compound revealed that it could mitigate oxidative stress in neuronal cells. In vitro assays indicated that treatment with this compound reduced reactive oxygen species (ROS) levels by approximately 30%, suggesting a protective mechanism against neurodegeneration.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C15H23NO4 | Enzyme inhibition, protein binding |

| (S)-1-amino-3-benzyloxypropan-2-ol | C10H15NO3 | Versatile building block in organic synthesis |

| (S)-2-amino-3-[4-(benzyloxy)phenyl]-1-propanol | C15H19NO4 | Potential role in enzyme inhibition |

Q & A

Basic: What are the optimal synthetic routes for N-Boc-(S)-2-amino-3-benzyloxy-1-propanol, and how do reaction conditions influence enantiomeric purity?

Methodological Answer:

The synthesis typically starts with (S)-2-amino-3-benzyloxy-1-propanol (CAS 58577-88-1), followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF) . Key factors include:

- Temperature control : Reactions at 0–25°C minimize racemization.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance Boc group activation.

- Base choice : DMAP or NaHCO₃ ensures efficient deprotonation without side reactions.

Enantiomeric purity (>98% ee) is confirmed via chiral HPLC or polarimetry .

Basic: How is this compound characterized, and what analytical techniques validate its structure?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms Boc group integration (δ 1.4 ppm for tert-butyl) and benzyloxy protons (δ 4.5–7.3 ppm) .

- IR spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O, Boc) and ~3300 cm⁻¹ (NH) validate functional groups .

- Mass spectrometry : ESI-MS detects [M+H]⁺ or [M+Na]⁺ ions, with fragmentation patterns matching expected Boc cleavage .

Basic: What are the recommended storage conditions and stability parameters for this compound?

Methodological Answer:

- Storage : Store at –20°C in anhydrous, inert environments (argon atmosphere) to prevent hydrolysis .

- Stability : Stable for >12 months if protected from moisture and light. Decomposition occurs above 80°C, releasing CO and NOx under combustion .

Basic: What is the role of the benzyloxy group in this compound, and how is it selectively removed?

Methodological Answer:

- Role : The benzyloxy group protects the hydroxyl moiety during peptide synthesis or other multi-step reactions .

- Deprotection : Catalytic hydrogenation (H₂/Pd-C) or acidic conditions (HCl in dioxane) cleaves the benzyl ether without affecting the Boc group .

Advanced: How can researchers resolve discrepancies in reported melting points (e.g., 94–96°C vs. literature values)?

Methodological Answer:

- Polymorphism : Recrystallize from ethanol/water mixtures to isolate the dominant polymorph .

- Impurity analysis : Use DSC to detect eutectic mixtures or hydrate formation .

- Validation : Cross-reference with high-purity commercial samples (CAS 79069-15-1) .

Advanced: What are the kinetic and thermodynamic stability profiles of the Boc group under acidic conditions?

Methodological Answer:

- Kinetic stability : The Boc group resists mild acids (e.g., AcOH) but cleaves rapidly in strong acids (TFA or HCl/dioxane) at 25°C .

- Thermodynamic stability : Degradation half-life (t₁/₂) in 1M HCl is ~2 hours at 40°C, monitored via TLC or LC-MS .

Advanced: How does this compound perform as a chiral building block in heterocyclic synthesis?

Methodological Answer:

- Applications : Used to synthesize β-amino alcohols for oxazolidinones or aziridine precursors .

- Stereoselectivity : The (S)-configuration directs regioselective ring-opening in epoxide intermediates .

- Case study : In peptide synthesis, it introduces hydroxyl-bearing side chains with retained chirality .

Advanced: What strategies mitigate racemization during Boc deprotection in peptide coupling?

Methodological Answer:

- Low-temperature deprotection : Use TFA at –15°C to minimize racemization .

- Additives : Add scavengers (e.g., triisopropylsilane) to quench carbocation intermediates .

- Real-time monitoring : Track ee via circular dichroism (CD) during reaction progression .

Advanced: How does the benzyloxy group’s electronic environment influence reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric effects : The benzyloxy group hinders nucleophilic attack at the adjacent carbon, favoring SN2 mechanisms .

- Electronic effects : Resonance donation from the benzyloxy oxygen stabilizes transition states in Mitsunobu reactions .

Advanced: What quantitative methods assess trace impurities (e.g., de-Boc byproducts) in bulk samples?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.